3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-oxothiolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide
- 3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzoic acid
Uniqueness
3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific ethoxy substitutions on the benzene ring and the presence of the 2-oxothiolan-3-yl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6018-50-4 |
---|---|
Molecular Formula |
C17H23NO5S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C17H23NO5S/c1-4-21-13-9-11(10-14(22-5-2)15(13)23-6-3)16(19)18-12-7-8-24-17(12)20/h9-10,12H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
VZQVTEWWISIBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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